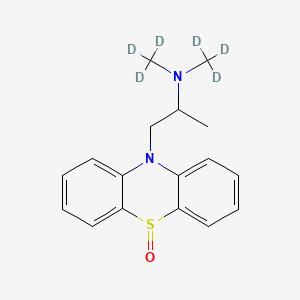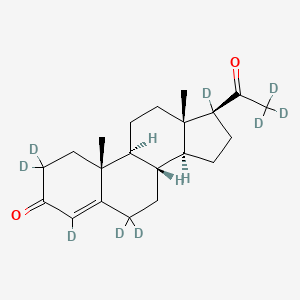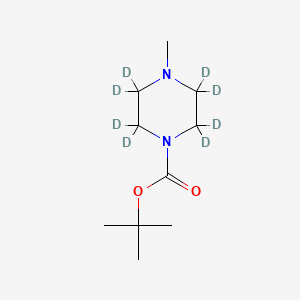
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, perchlorate (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, perchlorate (1:2) is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of the nitrogen-containing heterocyclic aromatic organic compound, pyridine. It is a colorless liquid with a sweet, pungent odor and is soluble in water. This compound has a wide range of applications in the fields of biochemistry, physiology, and chemistry.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Biological Activity
Pyridine and pyrrolidine derivatives, including compounds like Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, perchlorate (1:2), are extensively utilized in medicinal chemistry for their versatility and biological relevance. These compounds are explored for their potential in treating various human diseases due to their bioactive molecule selectivity and structural flexibility which allow for efficient exploration of pharmacophore space. Their application extends to the development of compounds with antifungal, antibacterial, antioxidant, and anticancer activities among others (Li Petri et al., 2021); (Abu-Taweel et al., 2022).
Agrochemical Research
In the agrochemical sector, pyridine-based compounds are foundational in the development of pesticides, including fungicides, insecticides, and herbicides. Their structural attributes facilitate the discovery of novel lead compounds in agrochemical research, emphasizing the importance of innovative synthetic strategies and derivatization methods to enhance the efficiency of discovery and application in changing market requirements (Guan et al., 2016).
Environmental Safety and Catalysis
The environmental impact of pyridine derivatives and related compounds, including their role in the degradation of pollutants and the development of sustainable catalytic processes, is a critical area of research. These studies not only contribute to our understanding of chemical pathways in environmental systems but also aid in the design of greener chemical processes and materials for pollution mitigation. Research into the photocatalytic degradation of pollutants and the thermodynamic properties of pyridine derivatives illustrates the breadth of applications in environmental science and engineering (Pichat, 1997); (Chirico & Steele, 1996).
Chemical Synthesis and Material Science
The structural and electronic features of pyridine and pyrrolidine rings, as found in Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, perchlorate (1:2), enable their use in the synthesis of complex materials and chemicals. These compounds serve as ligands in coordination chemistry, contribute to the development of novel chemosensors, and are pivotal in synthesizing materials with desired electronic and photophysical properties. This research domain underscores the intersection of organic chemistry, material science, and analytical chemistry in advancing technology and innovation (Alharbi, 2022).
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXDWFVEXZIRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723717 |
Source


|
| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147663-86-3 |
Source


|
| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)




